molecular formula C11H15NO B1359869 4-Phenoxypiperidine CAS No. 3202-33-3

4-Phenoxypiperidine

Cat. No. B1359869
CAS RN: 3202-33-3
M. Wt: 177.24 g/mol
InChI Key: KBYPITRKIJKGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05561145

Procedure details

3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 227°-229°; [α]D =-31.6° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(N2C[C@H](C[N:15]3[CH2:20][CH2:19][CH:18]([O:21][C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=4)[CH2:17][CH2:16]3)OC2=O)=CC=1>CS(C)=O>[O:21]([CH:18]1[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1C(O[C@H](C1)CN1CCC(CC1)OC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.